molecular formula C17H14F2N4O B2623060 (2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797367-95-3

(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No.: B2623060
CAS No.: 1797367-95-3
M. Wt: 328.323
InChI Key: JBIQMEORRHBCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a fused pyrazolo-pyrido-pyrimidine core substituted with a 2,6-difluorophenyl group and a methyl moiety.

Properties

IUPAC Name

(2,6-difluorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-10-7-15-20-8-11-9-22(6-5-14(11)23(15)21-10)17(24)16-12(18)3-2-4-13(16)19/h2-4,7-8H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIQMEORRHBCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(C=CC=C4F)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step organic reactions. One common approach is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can proceed without catalysts in boiling dimethylformamide (DMF), yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Biginelli-type reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate difluorophenyl and pyrazolo-pyrimidine moieties. The characterization techniques employed include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
  • Infrared Spectroscopy (IR) : Helps identify characteristic bonds within the molecule.
  • X-ray Crystallography : Provides detailed information about the molecular arrangement in solid-state.

Table 1: Characterization Techniques

TechniquePurpose
NMRStructure elucidation
IRFunctional group identification
X-ray CrystallographyMolecular arrangement analysis

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrazolopyrimidine have been shown to inhibit bacterial growth against various strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

Studies have demonstrated that related compounds can act as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a structurally analogous pyrazolo derivative showed IC50 values of 46.42 µM for BChE and 157.31 µM for AChE . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antifungal Activity

Some studies have reported antifungal properties for pyrazolo derivatives against fungi like Candida albicans. These findings indicate that the compound may be explored further for antifungal drug development .

Therapeutic Potential

Given its diverse biological activities, (2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone holds promise in several therapeutic areas:

  • Antimicrobial Agents : Development of new antibiotics.
  • Neuroprotective Drugs : Potential treatment for Alzheimer's disease through enzyme inhibition.
  • Antifungal Treatments : New formulations targeting fungal infections.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various pyrazolo derivatives against multiple bacterial strains using agar diffusion methods. The results highlighted significant zones of inhibition for certain derivatives .
  • Enzyme Inhibition Assays : Another research focused on the inhibitory effects of pyrazolo compounds on cholinesterases. The findings indicated that modifications in the structure could enhance selectivity towards BChE over AChE .
  • Antifungal Efficacy : A comparative study assessed the antifungal activity of different derivatives against Candida albicans, showing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of (2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves its interaction with molecular targets in biological systems. The difluorophenyl group and the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the literature, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Effects on Core Scaffold

  • Target Compound: The 2,6-difluorophenyl group at the methanone position and the 2-methyl substituent on the pyrido-pyrimidine ring likely enhance lipophilicity and metabolic stability compared to unsubstituted analogs. Fluorine atoms may improve bioavailability through reduced oxidative metabolism .
  • Compound 4l (): Features a 2,6-dichlorophenyl group and a hydroxylphenyl diazenyl moiety.
  • Compound 6b () : Substituted with methoxyphenyl groups, offering enhanced solubility but reduced potency in hydrophobic binding pockets compared to halogenated analogs .

Physicochemical and Analytical Data

Property Target Compound (Inferred) Compound 4l Compound 1l Compound 6b
Molecular Formula C₂₁H₁₆F₂N₄O (est.) C₁₉H₁₅Cl₂N₆O₂ C₂₈H₂₄N₄O₇ C₃₄H₂₈N₄O₄
Molecular Weight ~410.38 g/mol 416.36 g/mol 528.52 g/mol 556.61 g/mol
Elemental Analysis (C%) ~61.6% (est.) 54.81% (Calcd) Not reported Not reported
Melting Point Not reported Not reported 243–245°C Crystallized from ethanol (yellow)

Key Research Findings and Implications

Halogenation vs. Methoxylation : The 2,6-difluorophenyl group in the target compound balances lipophilicity and metabolic stability more effectively than chlorine (Compound 4l) or methoxy (Compound 6b) substituents. Fluorine’s electronegativity may enhance target binding without excessive steric hindrance .

Diazenyl and Nitro Groups : Compounds with diazenyl (4l) or nitro (1l) substituents exhibit higher reactivity and instability, limiting their utility in drug development compared to the more stable fluorinated target compound .

Synthetic Flexibility : The pyrazolo-pyrido-pyrimidine core allows modular substitution, enabling optimization for specific biological targets.

Biological Activity

The compound (2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a difluorophenyl group and a pyrido[3,4-e]pyrimidine moiety, which are known for their roles in targeting various biological pathways. The presence of the dihydropyrazole structure contributes to its potential as a bioactive agent.

Anticancer Properties

Research indicates that derivatives of pyrido[3,4-e]pyrimidines exhibit significant anticancer activity. For instance, compounds targeting the ephrin receptor (EPH) family have shown promise in inhibiting tumor growth in various cancer types. The compound under discussion may share similar mechanisms due to its structural characteristics .

Protein Kinase Inhibition

The compound's structure suggests it may inhibit specific protein kinases. A study evaluated a series of pyrido[3,4-g]quinazolines and demonstrated that planar heterocyclic systems are crucial for maintaining inhibitory potency against kinases such as CLK1 and DYRK1A . This indicates that (2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone could potentially exhibit similar kinase inhibitory activities.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related compounds. For example, certain derivatives have shown effectiveness against various bacterial strains and fungi. Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy against pathogens .

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Blocking the activity of enzymes critical for cancer cell proliferation and survival.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of normal cell cycle progression.

Study 1: EPH Receptor Targeting

A study conducted on pyrido[3,4-e]pyrimidine derivatives demonstrated their ability to inhibit EPH receptors in vitro. This inhibition led to reduced cell viability in cancer cell lines expressing high levels of these receptors .

Study 2: Kinase Inhibition Profile

In a screening assay for kinase inhibitors, compounds similar to (2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone were evaluated against a panel of kinases. Results indicated that certain modifications enhanced inhibitory activity significantly compared to unmodified structures .

Data Table: Biological Activities of Related Compounds

Compound NameStructureTargetActivityReference
Compound AStructure AEPH ReceptorAnticancer
Compound BStructure BKinase (CLK1)Inhibitory
Compound CStructure CBacterial StrainsAntimicrobial

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing (2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone?

  • Methodology : Multi-component reactions (e.g., condensation of pyrazolo-pyrimidine precursors with substituted benzaldehydes) are commonly employed. For example, describes regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines using aromatic aldehydes, with yields optimized via ammonium acetate catalysis. HPLC (retention time: 1.57 minutes under SMD-TFA05 conditions) and LCMS (m/z 658 [M+H]+) are critical for purity validation .

Q. How is structural elucidation performed for this compound?

  • Methodology : Single-crystal X-ray diffraction (as in ) resolves the pyrido-pyrimidine core and substituent orientations. Complementary techniques include 1H^1H-/13C^{13}C-NMR (e.g., δ 1.55–9.87 ppm for pyrazole protons) and IR spectroscopy (e.g., CO stretch at 1678 cm1^{-1}) to confirm functional groups .

Q. What analytical methods ensure compound purity in academic settings?

  • Methodology : HPLC with trifluoroacetic acid (TFA)-modified mobile phases (e.g., SMD-TFA05) achieves baseline separation of impurities. Purity ≥98% is confirmed via calibrated UV detection at 254 nm, as referenced in and .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Methodology : Solvent polarity and temperature control are critical. demonstrates that ethanol recrystallization improves yields (74–79%) for analogs with chloro- or methoxy-phenyl groups. Catalytic bases (e.g., triethylamine) mitigate steric hindrance during cyclization .

Q. How do researchers address contradictions in reported biological activity across studies?

  • Methodology : Structure-activity relationship (SAR) analysis is essential. For example, shows that electron-withdrawing groups (e.g., 2,4-difluorophenyl) enhance kinase inhibition, while methyl groups at position 2 modulate selectivity. Cross-validate using kinase profiling assays (e.g., p38α MAP kinase IC50_{50} < 10 nM) .

Q. What computational strategies predict binding modes to biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) with homology models of kinases or receptors. highlights the importance of the pyrido-pyrimidine scaffold in forming hydrogen bonds with ATP-binding pockets. Validate predictions with mutagenesis studies .

Q. How does stereochemistry influence stability under physiological conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) in PBS buffer, monitored via LCMS. suggests that dihydro-pyrido rings resist hydrolysis compared to fully unsaturated analogs. Chiral HPLC (e.g., CHIRALPAK® columns) tracks enantiomeric degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.